molecular formula C7H6ClN3O B13026912 2-Chloro-7-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one

2-Chloro-7-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one

Cat. No.: B13026912
M. Wt: 183.59 g/mol
InChI Key: QSUBLMDFPMVRMR-UHFFFAOYSA-N
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Description

2-Chloro-7-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazinone family. These compounds are known for their diverse biological activities and are often used as key intermediates in the synthesis of various pharmaceuticals. The unique structure of this compound makes it a valuable compound in medicinal chemistry and drug development.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrolo[2,1-f][1,2,4]triazinones, which are valuable intermediates in pharmaceutical synthesis .

Mechanism of Action

The mechanism of action of 2-Chloro-7-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, as a tankyrase inhibitor, it binds to the tankyrase enzyme, inhibiting its activity and affecting the Wnt signaling pathway . This inhibition can lead to various biological effects, including the regulation of cell proliferation and differentiation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-7-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom allows for further functionalization, making it a versatile intermediate in drug synthesis .

Properties

Molecular Formula

C7H6ClN3O

Molecular Weight

183.59 g/mol

IUPAC Name

2-chloro-7-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one

InChI

InChI=1S/C7H6ClN3O/c1-4-2-3-5-6(12)9-7(8)10-11(4)5/h2-3H,1H3,(H,9,10,12)

InChI Key

QSUBLMDFPMVRMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C2N1N=C(NC2=O)Cl

Origin of Product

United States

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